molecular formula C22H23N3OS3 B11496656 N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide

Cat. No.: B11496656
M. Wt: 441.6 g/mol
InChI Key: AOLHRYDIWDVQFP-UHFFFAOYSA-N
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Description

N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, thiazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with a benzothiazole derivative under specific conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The adamantane group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the benzothiazole ring may produce thiols.

Scientific Research Applications

N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to a broad spectrum of biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE: shares structural similarities with other thiazole and benzothiazole derivatives, such as:

Uniqueness

What sets N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE apart is its combination of the adamantane, thiazole, and benzothiazole moieties, which confer unique physicochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H23N3OS3

Molecular Weight

441.6 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C22H23N3OS3/c26-19(12-27-21-24-16-3-1-2-4-17(16)28-21)25-20-23-11-18(29-20)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,11,13-15H,5-10,12H2,(H,23,25,26)

InChI Key

AOLHRYDIWDVQFP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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